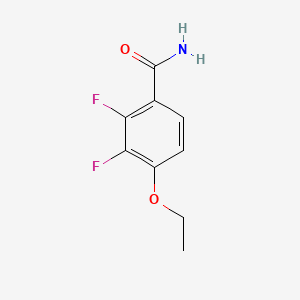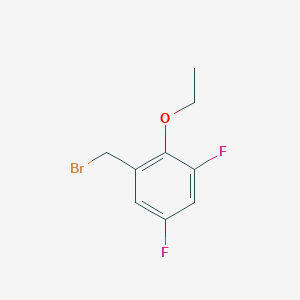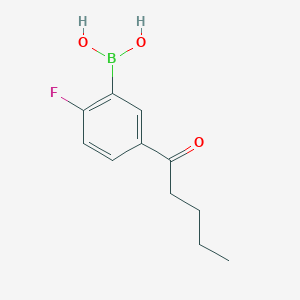
(2-Fluoro-5-pentanoylphenyl)boronic acid
Descripción general
Descripción
(2-Fluoro-5-pentanoylphenyl)boronic acid is an organoboron compound with the molecular formula C11H14BFO3 and a molecular weight of 224.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pentanoyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Mecanismo De Acción
Target of Action
The primary target of (2-Fluoro-5-pentanoylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to facilitate the formation of carbon–carbon bonds .
Pharmacokinetics
Its properties such as boiling point (3998±520 °C), density (117±01 g/cm3), and pKa (753±058) can provide some insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is facilitated by the compound’s interaction with palladium and its role as an organoboron reagent .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its storage temperature is recommended to be 2-8°C . Additionally, its reactivity may be influenced by the pH of the environment, given its pKa value .
Análisis Bioquímico
Biochemical Properties
(2-Fluoro-5-pentanoylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of various organic compounds . The boronic acid group in this compound interacts with palladium catalysts to facilitate the transmetalation step in the Suzuki–Miyaura coupling. This interaction is crucial for the transfer of the organic group from boron to palladium, leading to the formation of the desired product .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Boronic acids, in general, are known to influence cell function by interacting with enzymes and proteins. For instance, they can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, particularly enzymes. The boronic acid group can form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine or threonine. This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the specific binding interactions . Additionally, the fluorinated phenyl ring may contribute to the compound’s binding affinity and specificity by engaging in hydrophobic interactions with the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is predicted to have a boiling point of 399.8±52.0 °C and a density of 1.17±0.1 g/cm3 . These properties suggest that it is relatively stable under standard laboratory conditions. Long-term studies are needed to assess any potential degradation and its impact on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit toxic or adverse effects at high doses. For instance, they can cause irritation to the skin, eyes, and respiratory system . Therefore, it is crucial to determine the threshold effects and safe dosage levels of this compound in animal models to avoid any potential toxicity.
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Boronic acids are generally metabolized by enzymes such as cytochrome P450s and esterases. These enzymes can catalyze the oxidation or hydrolysis of the boronic acid group, leading to the formation of metabolites that can be further processed by the body . Understanding the metabolic pathways of this compound is essential for assessing its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s relatively high molecular weight and hydrophobic nature suggest that it may rely on specific transporters or binding proteins for cellular uptake and distribution . Additionally, its interaction with cellular membranes and organelles can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is likely determined by its chemical structure and interactions with cellular components. The presence of the boronic acid group may facilitate its targeting to specific organelles, such as the endoplasmic reticulum or lysosomes, where it can interact with enzymes and other biomolecules . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, influencing its activity and function.
Métodos De Preparación
The synthesis of (2-Fluoro-5-pentanoylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic acids.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
(2-Fluoro-5-pentanoylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The fluoro and pentanoyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2-Fluoro-5-pentanoylphenyl)boronic acid has several applications in scientific research, including:
Biology: Boronic acids are known to interact with biological molecules, such as enzymes and receptors, making them useful in biochemical studies.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Comparación Con Compuestos Similares
(2-Fluoro-5-pentanoylphenyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-(trifluoromethyl)phenylboronic acid . While these compounds share similar reactivity due to the presence of the boronic acid group, this compound is unique due to the presence of the fluoro and pentanoyl substituents, which can influence its reactivity and interactions with other molecules.
Similar compounds include:
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluorophenylboronic acid
These compounds can be used in similar applications but may have different reactivity profiles and properties.
Propiedades
IUPAC Name |
(2-fluoro-5-pentanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO3/c1-2-3-4-11(14)8-5-6-10(13)9(7-8)12(15)16/h5-7,15-16H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVYFHJRPUPPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)CCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674759 | |
| Record name | (2-Fluoro-5-pentanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-52-0 | |
| Record name | B-[2-Fluoro-5-(1-oxopentyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-5-pentanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



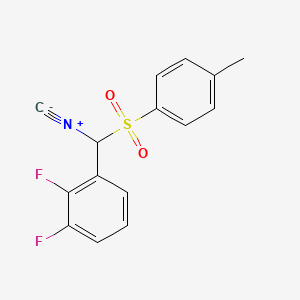


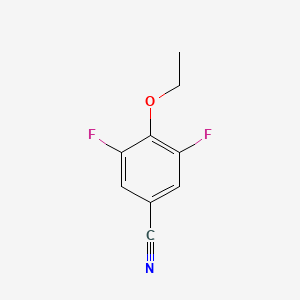
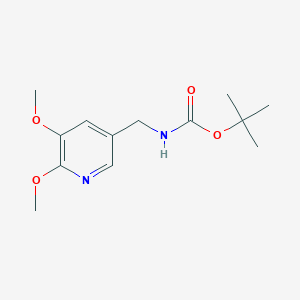
![(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B1393341.png)
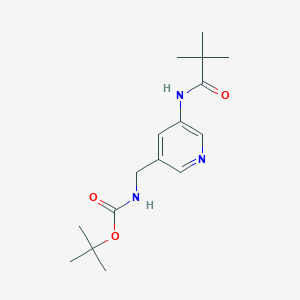
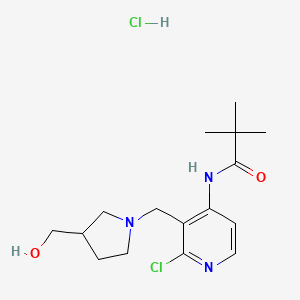
![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)
